S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate
Description
S-(4,6-Dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is a synthetic carbamothioate derivative characterized by a quinazoline core substituted with methyl groups at positions 4 and 6, linked to a 3,4-dichlorophenyl moiety via a carbamothioate bridge. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and pesticidal properties. The 3,4-dichlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the carbamothioate group contributes to reactive interactions with enzymes or receptors .
Properties
Molecular Formula |
C17H13Cl2N3OS |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
S-(4,6-dimethylquinazolin-2-yl) N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-9-3-6-15-12(7-9)10(2)20-16(22-15)24-17(23)21-11-4-5-13(18)14(19)8-11/h3-8H,1-2H3,(H,21,23) |
InChI Key |
XBXDWBYTSUTXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate typically involves the reaction of 4,6-dimethylquinazoline with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-cancer and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamothioate Derivatives
a) Bis(1-methylpropyl) S-(phenylmethyl) carbamothioate (Tiocarbazil)
- Structure : Features a carbamothioate group linked to a phenylmethyl moiety and branched alkyl chains.
- Application : Used as a herbicide, targeting weed control in agricultural settings.
b) Thiazol-5-ylmethyl Carbamates
- Structure: Includes thiazole rings (e.g., thiazol-5-ylmethyl groups) instead of quinazoline. Examples include thiazol-5-ylmethyl (2S,3S,5S)-5-isobutoxycarbonylamino derivatives .
- Application : Primarily explored in pharmaceutical research for antimicrobial or enzyme-inhibitory roles.
Dichlorophenyl-Containing Amides
a) (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide
- Structure : Contains a 3,4-dichlorophenyl group conjugated to an acrylamide scaffold.
- Activity : Demonstrated potent antitumor effects against gastric cancer cells (AGS and BGC-823) in MTT assays .
- Comparison : While both compounds share the 3,4-dichlorophenyl group, the target compound’s carbamothioate-quinazoline structure may offer different binding kinetics or toxicity profiles.
Heterocyclic Pesticidal Compounds
a) Bis(2,4-dichlorophenyl) ethyl phosphoroate (Phosdiphen)
Data Table: Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Antitumor Potential: The 3,4-dichlorophenyl group in the target compound aligns with findings from dichlorophenyl-containing amides, which disrupt cancer cell proliferation via apoptosis induction . However, the quinazoline moiety may introduce kinase inhibition or DNA intercalation mechanisms absent in simpler amides.
- Pesticidal vs.
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